molecular formula C8H6BrN B6282946 5-bromo-2-ethynyl-3-methylpyridine CAS No. 1211588-86-1

5-bromo-2-ethynyl-3-methylpyridine

Cat. No.: B6282946
CAS No.: 1211588-86-1
M. Wt: 196
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Synthetic Chemistry and Advanced Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. nih.govglobalresearchonline.net Structurally related to benzene, its derivatives are ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and alkaloids. nih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its consistent presence in a vast array of FDA-approved drugs, where it contributes to desired pharmacological activities and favorable properties like improved water solubility. nih.govresearchgate.net Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. globalresearchonline.netnih.govresearchgate.net

Beyond pharmaceuticals, pyridine-based compounds are vital in materials science and agrochemistry. nih.govresearchgate.net They serve as essential ligands for creating organometallic complexes used in catalysis, functional components in the development of advanced polymers and dyes, and as precursors for a variety of agrochemicals. nih.govresearchgate.net The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of electronic, optical, and physical properties, making it a versatile building block for creating novel materials with tailored characteristics. researchgate.net

Overview of Halogenation and Ethynylation Strategies in Heterocyclic Systems

The introduction of halogen and ethynyl (B1212043) groups onto pyridine rings are fundamental transformations that significantly enhance their synthetic utility.

Halogenation: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is electron-deficient compared to benzene, making electrophilic aromatic substitution (which typically occurs at the 3-position) challenging and often requiring harsh conditions. nih.gov Nucleophilic substitution is generally favored at the 2- and 4-positions. nih.gov Modern synthetic methods have been developed to achieve regioselective halogenation under milder conditions. For instance, strategies involving pyridine N-oxides or the temporary transformation of pyridines into reactive intermediates like Zincke imines have been employed to selectively install halogens at specific positions. nih.gov

Ethynylation: The most prevalent method for introducing an ethynyl group onto an aryl or heteroaryl halide is the Sonogashira cross-coupling reaction. scirp.orgwikipedia.orgorganic-chemistry.org This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with a halide. wikipedia.orgorganic-chemistry.org For a compound like 5-bromo-2-ethynyl-3-methylpyridine, a likely synthetic route would involve the Sonogashira coupling of a 2-halo-5-bromo-3-methylpyridine precursor with a suitable alkyne source, such as trimethylsilylacetylene, followed by deprotection. scirp.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields for a wide range of substituted bromopyridines. scirp.orgscirp.orgresearchgate.net Alternative, more recent methods explore the direct C-H alkynylation of heterocyclic N-oxides. acs.org

Positional Isomerism and Substituent Effects on Reactivity and Structure in Pyridine Derivatives

The placement of substituents on the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and physical characteristics. nih.gov The nitrogen atom's electronegativity creates a dipole moment and deforms the ring's electron distribution, making carbon atoms at the 2-, 4-, and 6-positions partially positive and more susceptible to nucleophilic attack. globalresearchonline.net

In this compound, the substituents each play a distinct role:

Bromo Group (at C5): As a halogen, it is an electron-withdrawing group via induction but can be a weak deactivator in electrophilic reactions. Its primary role in synthesis is as a leaving group for cross-coupling reactions, allowing for further functionalization.

Ethynyl Group (at C2): This group is a versatile functional handle. The sp-hybridized carbons are more electronegative than sp2 carbons, influencing the ring's electronics. The terminal alkyne proton is weakly acidic, and the triple bond can participate in a wide range of reactions, including click chemistry, further cross-couplings, and reductions. Its position at C2 makes it susceptible to reactions influenced by the adjacent nitrogen atom. sigmaaldrich.com

Methyl Group (at C3): This is a weak electron-donating group that can influence the reactivity of the adjacent positions through steric and electronic effects.

Current Research Landscape Pertaining to this compound and Related Congeners

While specific research literature on this compound is not widely available, the research landscape for its structural motifs and related congeners is active and provides a clear context for its potential applications.

Research on related bromo-methyl-pyridines often focuses on their utility as synthetic intermediates. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) is a commercially available precursor used in palladium-catalyzed Suzuki cross-coupling reactions to generate more complex, biologically active pyridine derivatives. mdpi.com The synthesis of this amine from 2-bromo-3-methyl-5-nitropyridine highlights the multi-step pathways common in heterocyclic chemistry. chemicalbook.com

The reactivity of the C-Br bond versus other halogens is a key consideration. In a related compound, 5-bromo-2-iodo-3-methylpyridine , the C-I bond is significantly more reactive and will selectively participate in cross-coupling reactions under milder conditions than the C-Br bond, allowing for sequential functionalization.

The ethynylpyridine moiety is also of great interest. 2-Ethynylpyridine (B158538) itself is used in the synthesis of novel ionic conjugated polymers and other complex molecules. sigmaaldrich.comsigmaaldrich.com The combination of a bromo and an ethynyl group on a pyridine ring, as seen in congeners like 5-bromo-3-ethynylpyridin-2-ylamine , creates a bifunctional scaffold ready for diversification through reactions at either the bromine or the alkyne. chemicalbook.com

Therefore, the research context for this compound suggests its value as a highly versatile building block. It is designed for subsequent synthetic transformations, likely leveraging the bromo group for a primary cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the ethynyl group for a secondary transformation (e.g., Sonogashira, click chemistry), enabling the rapid construction of complex molecular architectures for screening in medicinal and materials science applications.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound Note: As direct experimental data is not available in the cited literature, these values are based on computational predictions or inferred from related structures.

PropertyValue
Molecular FormulaC₈H₆BrN
Molecular Weight196.05 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be soluble in common organic solvents
Key Functional GroupsPyridine, Bromo, Ethynyl, Methyl

Table 2: Research Context of Related Pyridine Congeners

Compound NameCAS NumberKey Research Application/FindingReference(s)
5-bromo-2-methylpyridin-3-amine914358-73-9Precursor for Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. mdpi.comchemicalbook.com
5-bromo-2-iodo-3-methylpyridine376587-52-9Used as an intermediate; the C-I bond is more reactive than the C-Br bond in cross-coupling.
2-Ethynylpyridine1945-84-2Intermediate for synthesizing polymers and other complex organic molecules. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
5-bromo-2-methylpyridine3430-13-5Important intermediate for pharmaceuticals and organic synthesis. bldpharm.comgoogle.com
2-amino-3-bromopyridine (B76627)13534-99-1Substrate for Sonogashira coupling with terminal alkynes. scirp.org

Compound Reference Table

Properties

CAS No.

1211588-86-1

Molecular Formula

C8H6BrN

Molecular Weight

196

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Ethynyl 3 Methylpyridine and Analogues

Direct Functionalization Approaches of Pyridine (B92270) Core Structures

The synthesis of 5-bromo-2-ethynyl-3-methylpyridine typically commences with the modification of a pre-existing pyridine ring. This direct functionalization is a cornerstone of pyridine chemistry, allowing for the introduction of various substituents at specific positions on the aromatic core.

Regioselective Halogenation Strategies for Pyridine Precursors

A critical step in the synthesis is the regioselective introduction of a halogen atom, which serves as a handle for subsequent cross-coupling reactions. For the target molecule, this involves the bromination of a 3-methylpyridine (B133936) precursor at the 5-position.

The regioselective bromination of pyridine rings can be achieved using various brominating agents, with the outcome often dictated by the electronic nature of the pyridine substrate and the reaction conditions. For electron-rich pyridines, reagents like N-bromosuccinimide (NBS) and molecular bromine (Br₂) are commonly employed. The directing effect of the methyl group at the 3-position and the nitrogen atom in the pyridine ring guides the incoming electrophile. In the case of 3-methylpyridine, electrophilic substitution is directed to the positions ortho and para to the methyl group, which are the 2-, 4-, and 6-positions. However, the pyridine nitrogen is deactivating, making the positions ortho and para to it (2-, 4-, 6-positions) less reactive towards electrophiles. This interplay of directing effects can be exploited to achieve the desired 5-bromo substitution. Often, bromination is carried out in strong acid, such as sulfuric acid, which activates the ring towards electrophilic attack.

Table 1: Representative Bromination Conditions for Pyridine Derivatives

Precursor Brominating Agent Solvent/Acid Temperature Product Reference
3-Methylpyridine Br₂ H₂SO₄/SO₃ 120 °C 5-Bromo-3-methylpyridine
2-Aminopyridine NBS Acetonitrile Room Temp 5-Bromo-2-aminopyridine

This table is illustrative and provides general conditions. Specific yields and reaction times would depend on the detailed experimental setup.

Introduction of the Ethynyl (B1212043) Moiety via Cross-Coupling Reactions

With the brominated pyridine in hand, the next key transformation is the introduction of the ethynyl group at the 2-position. While the target molecule is this compound, the discussion here focuses on the general and powerful Sonogashira coupling reaction used to install ethynyl groups onto halo-pyridines.

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. In the context of synthesizing ethynyl-pyridines, a bromopyridine is reacted with a suitable alkyne, such as trimethylsilylacetylene, in the presence of the catalytic system. The silyl (B83357) group is a useful protecting group for the terminal alkyne and can be easily removed in a subsequent step.

The catalytic cycle is understood to involve the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by a transmetalation step with a copper(I) acetylide (formed from the alkyne, the copper co-catalyst, and a base), and finally, reductive elimination to yield the ethynyl-pyridine product and regenerate the Pd(0) catalyst.

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. For reactions involving electron-deficient heterocyclic halides like bromopyridines, the selection of an appropriate ligand is crucial to facilitate the oxidative addition step and prevent catalyst deactivation. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines like Xantphos or SPhos, are often used to stabilize the palladium center and promote catalytic activity. The optimization process involves screening various combinations of palladium precursors and ligands to maximize the yield of the desired product.

The outcome of a Sonogashira coupling is also profoundly influenced by the reaction conditions. The choice of solvent, base, and temperature can significantly impact reaction rates, yields, and the formation of side products.

Solvent: A variety of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, or ethereal solvents like tetrahydrofuran (B95107) (THF) and dioxane being common. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

Base: A base is required to deprotonate the terminal alkyne, allowing it to coordinate with the copper co-catalyst. Common bases include amines such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). Inorganic bases like potassium carbonate or cesium carbonate can also be employed, sometimes leading to improved results.

Temperature: Sonogashira couplings are often run at temperatures ranging from room temperature to elevated temperatures (e.g., 80-120 °C). The optimal temperature depends on the reactivity of the specific bromopyridine substrate. More reactive substrates may proceed at lower temperatures, while less reactive ones may require heating to achieve a reasonable reaction rate.

Table 2: Illustrative Conditions for Sonogashira Coupling of Bromopyridines

Bromopyridine Substrate Alkyne Catalyst System Base Solvent Temperature Reference
2-Bromopyridine (B144113) Phenylacetylene Pd(PPh₃)₄ / CuI TEA THF 60 °C
3-Bromo-2-chloropyridine (Trimethylsilyl)acetylene PdCl₂(PPh₃)₂ / CuI DIPA Toluene 80 °C

This table presents a range of conditions used for Sonogashira couplings on various bromopyridine substrates and is intended to be illustrative.

Sonogashira Coupling Reactions (e.g., utilizing palladium catalysts and copper co-catalysts)
Substrate Scope and Functional Group Tolerance

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of 2-alkynylpyridines. wikipedia.org This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst, facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reactivity of the halide substrate generally follows the trend: I > Br > Cl. libretexts.org This inherent reactivity difference allows for selective alkynylation when multiple different halogens are present on the pyridine ring. For instance, in a di-substituted pyridine with both bromo and iodo groups, the ethynyl group will preferentially add at the more reactive iodide position. libretexts.org

The reaction is compatible with a range of functional groups, which is crucial for the synthesis of complex molecules. However, the presence of certain reactive groups may necessitate the use of protecting groups to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst and ligands can also influence the reaction's efficiency and tolerance to various functional groups. libretexts.org For example, bulky and electron-rich phosphine ligands can enhance the catalytic activity, allowing the reaction to proceed under milder conditions. libretexts.org

Alternative Alkynylation Methods

While Sonogashira coupling is prevalent, alternative methods for introducing an ethynyl group onto a pyridine ring exist.

From Aldehyde Precursors: Alkynylation can be achieved by reacting a pyridine aldehyde with a suitable reagent to form the alkyne. This transformation is a key step in building the desired carbon skeleton. wikipedia.org

Via Trimethylsilylacetylene Intermediates: The use of trimethylsilyl (B98337) (TMS)-protected alkynes offers a strategic advantage in certain synthetic sequences. The TMS group can act as a temporary protecting group for the terminal alkyne. nih.gov This allows for the manipulation of other parts of the molecule without affecting the alkyne. The TMS group can be selectively removed under specific conditions to reveal the terminal alkyne for subsequent reactions. nih.gov For instance, 1-(tributylstannyl)-2-(trimethylsilyl)acetylene has been used in cross-coupling reactions, where the TMS group is later removed. nih.gov

Alkylation/Methylation Strategies at the Pyridine Core (e.g., C-3 position)

Introducing a methyl group at the C-3 position of the pyridine ring is a significant step in the synthesis of the target compound. Several methods have been developed for the selective methylation of pyridines.

One approach involves a rhodium-catalyzed reaction that utilizes methanol (B129727) or formaldehyde (B43269) as the methyl source. nih.govresearchgate.netrsc.org This method can achieve mono- or di-methylation at the C-3 and C-5 positions of C-4 functionalized pyridines. nih.govresearchgate.net The reaction proceeds through a temporary dearomatization of the pyridine ring, making the C-3/C-5 positions nucleophilic enough to react with the methylating agent. nih.govresearchgate.netrsc.org

Another strategy is a borane-catalyzed C3-alkylation of pyridines. nih.govresearchgate.net This method involves the hydroboration of the pyridine, followed by the nucleophilic addition of the resulting dihydropyridine (B1217469) to an electrophile like an aldehyde or ketone, and subsequent oxidative aromatization to yield the C3-alkylated pyridine. nih.gov

Multi-Step Synthetic Sequences from Readily Available Pyridine Building Blocks

The synthesis of this compound often starts from more common and commercially available pyridine derivatives. These multi-step sequences involve a series of transformations to introduce the required substituents at the correct positions.

Derivatization from Substituted Pyridine Amines

Substituted pyridine amines are versatile starting materials. For example, 2-amino-3-bromopyridine (B76627) can be used to synthesize various derivatives, including those with ethynyl groups at the 3-position. sigmaaldrich.com Similarly, 5-bromo-2-methylpyridin-3-amine (B1289001) can be synthesized from 5-bromo-2-methyl-3-nitropyridine (B155815) by reduction with iron powder and ammonium (B1175870) chloride. chemicalbook.com This amine can then undergo further reactions, such as Suzuki cross-coupling, to introduce other functional groups. mdpi.com 2-Amino-5-bromo-3-methylpyridine is another key intermediate that can be used to synthesize a variety of compounds, including those with ethynyl groups. sigmaaldrich.comsigmaaldrich.com

Sequential Halogenation and Ethynylation Pathways

A common strategy involves the sequential introduction of a halogen atom, which then serves as a handle for the subsequent introduction of the ethynyl group via a cross-coupling reaction. The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. nih.gov However, methods for selective halogenation have been developed. For instance, 3-selective halogenation can be achieved through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.orgchemrxiv.orgnih.gov 4-Selective halogenation can be accomplished using designed phosphine reagents. nih.govresearchgate.net Once the bromo group is in place, the ethynyl group can be introduced using a Sonogashira coupling reaction. wikipedia.orgresearchgate.netorganic-chemistry.org

Application of Protecting Group Strategies for Reactive Functionalities

In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting in subsequent steps. wikipedia.orgorganic-chemistry.org For example, an amino group can be protected as a carbamate (B1207046) to reduce its nucleophilicity. organic-chemistry.org Hydroxyl groups can be protected as silyl ethers, such as with tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups. wikipedia.org The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal (deprotection) once it is no longer needed. organic-chemistry.org Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are particularly useful in the synthesis of complex molecules with multiple functional groups. wikipedia.org

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Ethynyl 3 Methylpyridine

Reactivity of the Aryl Bromide Moiety

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for chemical modification. Its reactivity is influenced by the electronic properties of the pyridine ring and the presence of the methyl and ethynyl (B1212043) substituents. This section explores the principal reaction classes involving the C-Br bond.

Nucleophilic Aromatic Substitution Reactions of Bromopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings. In this stepwise process, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group departs. researchgate.net The feasibility of SNAr reactions on halopyridines is dependent on the position of the halogen and the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.

For bromopyridines, the typical order of leaving group ability in SNAr reactions is F > NO2 > Cl ≈ Br > I. rsc.org While direct SNAr on 3-bromopyridines can be challenging as the C3-position is considered nucleophilic, the reaction can be facilitated under specific conditions or with highly activated substrates. researchgate.net For instance, studies on 5-bromo-1,2,3-triazines have shown that they can undergo SNAr reactions with phenols, and the resulting products can be converted to 3-aryloxy-pyridines. nih.gov Although specific studies on the SNAr reactions of 5-bromo-2-ethynyl-3-methylpyridine are not prevalent, its reactivity is expected to be influenced by the electron-withdrawing nature of the pyridine nitrogen.

The reactivity of substituted N-methylpyridinium ions in SNAr reactions with piperidine (B6355638) has been shown to follow the order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the reaction mechanism can be significantly influenced by the substituents and their positions. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond. libretexts.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. mdpi.com The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While specific examples for this compound are not extensively documented, numerous studies on similar bromopyridines demonstrate the utility of this reaction. For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. mdpi.com This highlights the expected reactivity of the 5-bromo position in related pyridine systems.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives
Bromopyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventYieldReference
N-[5-bromo-2-methylpyridine-3-yl]acetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood mdpi.com
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄Not specifiedModerate nih.gov
3-chloroindazole3-fluorobenzeneboronic acidPd(OAc)₂/SPhosK₃PO₄Not specifiedHigh nih.gov

Beyond the Suzuki coupling, the aryl bromide of this compound is a suitable partner for other important cross-coupling reactions.

Stille Coupling: This reaction couples an organotin compound (stannane) with an organic halide. wikipedia.org It is known for its tolerance of a wide variety of functional groups. organic-chemistry.org For instance, 3-(trimethylstannyl)-5-bromo-2-pyrone has been shown to undergo facile Stille coupling with aryl halides. ewha.ac.kr The reactivity order in palladium-catalyzed couplings is generally I > Br ~ OTf > Cl. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is noted for its high reactivity and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine (B144113) is a classic example. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.org The reaction typically proceeds with outstanding trans selectivity. While aryl bromides are common substrates, the reaction conditions, including the choice of catalyst, base, and solvent, are crucial for success. nih.gov

Table 2: Overview of Other Cross-Coupling Reactions with Halopyridines
ReactionHalopyridine ExampleCoupling PartnerCatalyst SystemKey FeaturesReference
StilleBromophenyl triflates(Ethenyl)tributyltinPdCl₂(PPh₃)₂Chemoselectivity between C-Br and C-OTf can be controlled. nih.gov
Negishi2-BromopyridineOrganozinc reagentsPd(PPh₃)₄High yield and tolerance of various functional groups. wikipedia.orgorgsyn.org
HeckAryl bromidesStyrenePd(OAc)₂/NHC LigandsForms substituted alkenes, often with high trans selectivity. nih.govorganic-chemistry.org

Carbonylation: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide. Aryl bromides are common substrates for these reactions, leading to the formation of carboxylic acids, esters, amides, and ketones. The reactivity and selectivity of carbonylations can be influenced by the choice of catalyst, ligands, and reaction conditions.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. It is a powerful method for synthesizing arylamines. The reaction has been successfully applied to various bromopyridines. For example, the amination of 2-bromo-6-methyl pyridine with trans-1,2-diaminocyclohexane has been reported to proceed in good yield. chemspider.com

Organometallic Transformations (e.g., Halogen-Magnesium Exchange, Lithiation)

The bromine atom of this compound can be converted into an organometallic species, which can then react with various electrophiles.

Halogen-Magnesium Exchange: This reaction involves treating an aryl halide with a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), to form a new organomagnesium compound. princeton.edu This method is particularly useful for preparing functionalized Grignard reagents that are not accessible through direct insertion of magnesium. The use of iPrMgCl·LiCl can enhance the rate and efficiency of the exchange. harvard.edu

Lithiation: Aryl bromides can be converted to organolithium reagents through halogen-lithium exchange, typically using an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures. researchgate.net The resulting aryllithium species is a potent nucleophile and can be used to form new bonds with a wide range of electrophiles.

These organometallic intermediates are highly reactive and offer a complementary approach to transition metal-catalyzed cross-coupling for the functionalization of the pyridine ring.

Reactivity of the Ethynyl Group

The ethynyl group at the C-2 position of the pyridine ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the adjacent nitrogen atom and the bromo-substituent at the C-5 position.

The reduction of the ethynyl group on a pyridine ring can proceed via several pathways, depending on the catalyst and reaction conditions. Complete hydrogenation of both the triple bond and the aromatic ring can occur simultaneously. For instance, the electrocatalytic hydrogenation of 2-ethynylpyridine (B158538) using a Rhodium-on-carbon (Rh/C) catalyst yields 2-ethylpiperidine, indicating that both the alkyne and the pyridine ring are fully reduced. acs.org

Partial reduction to form the corresponding alkene (5-bromo-3-methyl-2-vinylpyridine) or alkane (5-bromo-2-ethyl-3-methylpyridine) is also feasible using specific catalytic systems. The choice of catalyst is crucial for selectivity. Catalysts like PtO2 are known to be effective for the hydrogenation of substituted pyridines to piperidines, though conditions can be harsh. researchgate.net For partial reduction, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic choice for converting alkynes to cis-alkenes, while dissolving metal reductions (e.g., sodium in liquid ammonia) typically yield trans-alkenes.

Computational studies on the hydrogenation of substituted pyridines have shown that the process is generally exothermic. acs.orgrsc.org The reaction mechanism often involves activation of H2 by a catalyst, followed by transfer to the substrate. rsc.org

Table 1: Potential Hydrogenation Products of this compound

Starting MaterialProductType of Reduction
This compound5-Bromo-3-methyl-2-vinylpyridinePartial (alkyne to alkene)
This compound5-Bromo-2-ethyl-3-methylpyridineFull (alkyne to alkane)
This compound2-Ethyl-3-methylpiperidineFull (alkyne and ring)

The addition of water (hydration) or an amine (hydroamination) across the ethynyl triple bond are powerful methods for synthesizing carbonyl compounds and enamines, respectively. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is a key consideration.

Hydration:

Markovnikov Hydration: Acid-catalyzed hydration or mercury-catalyzed hydration of a terminal alkyne typically follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne. For this compound, this would yield a methyl ketone adjacent to the pyridine ring.

Anti-Markovnikov Hydration: This can be achieved through a hydroboration-oxidation sequence. youtube.comlibretexts.orglibretexts.org The use of a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) or 9-BBN, directs the boron to the terminal, less-hindered carbon of the alkyne. Subsequent oxidation replaces the boron with a hydroxyl group, leading to an enol that tautomerizes to an aldehyde. youtube.comlibretexts.org

Hydroamination: Gold-catalyzed hydroamination has emerged as an efficient method for the synthesis of nitrogen-containing compounds. nih.govnih.gov The reaction of an alkyne with an amine in the presence of a gold catalyst can lead to the formation of enamines or imines. For (2-alkynyl)benzyl carbamates, gold(I) catalysts facilitate intramolecular hydroamination to produce 1,2-dihydroisoquinolines. nih.gov The regioselectivity can be influenced by the electronic nature of the alkyne substituents and the steric bulk of the catalyst. nih.gov

The ethynyl group is an excellent participant in various cycloaddition reactions, enabling the construction of new ring systems.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions are a powerful tool for synthesizing substituted aromatic rings. acs.orgcsic.es For instance, the cycloaddition of two alkyne molecules with a nitrile can form a pyridine ring. acs.orgcsic.es A palladium/copper dual-metal catalyst has been shown to effectively catalyze the [2+2+2] cycloaddition of diynyl-tethered malononitriles and terminal alkynes to create densely substituted pyridines with high regioselectivity. acs.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," allowing for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. thieme-connect.comthieme-connect.comwikipedia.orgorganic-chemistry.org The reaction of an ethynylpyridine with an organic azide (B81097) in the presence of a copper(I) catalyst would yield a pyridyl-substituted triazole. thieme-connect.comthieme-connect.com Interestingly, 2-ethynylpyridine itself can act as a promoter for the CuAAC reaction in water. thieme-connect.comthieme-connect.com Ruthenium catalysts can also be employed, leading to the formation of the 1,5-disubstituted regioisomer. organic-chemistry.org

[2+2] Cycloadditions: These reactions, often photochemically induced, can form cyclobutene (B1205218) rings. acs.orgnih.govnih.govlibretexts.orgyoutube.comyoutube.com The reaction of an alkyne with an alkene under visible light photocatalysis can produce cyclobutenes, with heterocyclic alkynes like ethynylpyridines being suitable substrates. nih.gov

The terminal proton of the ethynyl group is sufficiently acidic to be removed by a base, forming a metal acetylide. This acetylide is a potent nucleophile in various cross-coupling reactions to form new carbon-carbon bonds.

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. While typically used to couple an alkyne with an aryl halide, the terminal alkyne of this compound could potentially be coupled with another aryl halide.

Glaser-Hay Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetric diynes, typically using a copper(I) catalyst and an oxidant like oxygen. youtube.comrsc.org Applying this to this compound would result in a dimer linked by a butadiyne bridge.

Other Cross-Couplings: The terminal alkyne can also participate in couplings with alkylzinc reagents (in the presence of a palladium catalyst) and Grignard reagents (catalyzed by iron or copper). organic-chemistry.org Catalyst-free cross-coupling between terminal alkynes and arylboronic acids in water microdroplets has also been reported. nih.gov

Investigation of Cooperative Effects and Regioselectivity in Multi-Functionalized Pyridine Systems

The presence of multiple functional groups on the pyridine ring—bromo, ethynyl, and methyl—leads to complex electronic and steric effects that govern the regioselectivity of its reactions. The bromine at C-5 and the ethynyl at C-2 have opposing electronic influences; bromine is electron-withdrawing via induction but a weak deactivator in electrophilic substitution, while the ethynyl group is also electron-withdrawing.

In reactions involving both the bromo and ethynyl groups, such as a Sonogashira coupling, the bromo-substituent is the typical electrophilic partner. However, the reactivity of the terminal alkyne allows for a different set of transformations. The regioselectivity of reactions on the pyridine ring itself (e.g., electrophilic or nucleophilic aromatic substitution) would be directed by the combined influence of all three substituents.

Studies on other functionalized pyridines have highlighted the importance of such cooperative effects. For example, in the binding of pyridines to receptors, cooperative effects can significantly alter binding affinities and rates. nih.gov In the context of CO2 capture, multiple-site cooperative interactions in pyridine-containing ionic liquids lead to enhanced capacity. nih.gov The functionalization of pyridines can also be directed by the formation of pyridinyl radicals, leading to regioselectivity that differs from classical methods like the Minisci reaction. acs.org

For this compound, a key question is how the bromo and ethynyl groups influence each other's reactivity. For instance, in a reaction with a nucleophile, does attack occur at the C-2 position (displacing the ethynyl group), the C-5 position (displacing the bromo group), or at the ethynyl side chain? The outcome will depend on the specific nucleophile, catalyst, and reaction conditions. Research on 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces shows that both the bromo and pyridine functionalities can engage in reactions, with the surface influencing the pathway towards either Ullmann coupling (C-Br activation) or coordination via the pyridine nitrogen. nih.gov

Elucidation of Reaction Pathways and Identification of Key Intermediates and Transition States

Understanding the detailed mechanisms of reactions involving this compound requires a combination of experimental and computational studies.

Reaction Intermediates: For reactions at the ethynyl group, key intermediates would include metal-acetylides in cross-coupling reactions, vinyl-metal species in hydration and hydroamination, and metallacyclobutene intermediates in [2+2] cycloadditions. nih.gov In hydrohalogenation of 2-ethynylpyridines, the formation of a pyridinium (B92312) salt as an intermediate has been shown to enhance the electrophilicity of the ethynyl group, facilitating nucleophilic attack. nih.gov

Transition States: Computational chemistry, particularly density functional theory (DFT), is a powerful tool for mapping reaction pathways and calculating the energies of transition states. For example, DFT calculations have been used to investigate the mechanism of pyridine hydrogenation, identifying the rate-limiting step and explaining experimental observations. rsc.org Similarly, for gold-catalyzed reactions, computational studies have elucidated the roles of counter-ions and co-catalysts in proton transfer steps. nih.gov

Mechanistic Probes: Experimental techniques such as kinetic isotope effects, in-situ spectroscopy (e.g., NMR, IR), and trapping of intermediates can provide crucial evidence for proposed reaction pathways. For example, the mechanism of a Pd/Cu dual-metal catalyzed [2+2+2] cycloaddition was investigated, suggesting an aza-oxidative cycloaddition of Pd(0) with a nitrile and alkyne as the initial step. acs.org

For a molecule like this compound, a central mechanistic question is the interplay between the different reactive sites. Computational studies could predict the relative activation barriers for reactions at the C-Br bond versus the C≡C-H bond under various conditions, providing a guide for synthetic chemists to achieve selective functionalization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H or ¹³C NMR spectra for 5-bromo-2-ethynyl-3-methylpyridine are available. For a definitive analysis, one would expect to observe specific chemical shifts and coupling constants. In a hypothetical ¹H NMR spectrum, signals would be anticipated for the two aromatic protons on the pyridine (B92270) ring, the acetylenic proton, and the methyl group protons. Similarly, a ¹³C NMR spectrum would be expected to show distinct signals for the eight unique carbon atoms in the molecule, including the two sp-hybridized carbons of the ethynyl (B1212043) group. Without experimental data, these assignments remain speculative.

Two-dimensional NMR studies are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the pyridine ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly-bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for identifying long-range couplings, for instance, between the methyl protons and the C2, C3, and C4 carbons of the pyridine ring, or between the acetylenic proton and the C2 and C3 carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons. However, no such 2D NMR experimental data has been published for this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. For this compound (C₈H₆BrN), the exact mass would be calculated based on its isotopic composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This key identifying feature has not been documented in the literature for this specific molecule.

The fragmentation pattern in mass spectrometry provides a fingerprint of a molecule's structure. For this compound, expected fragmentation pathways could include the loss of the bromine atom, the methyl group, or cleavage related to the ethynyl substituent. Analysis of these fragments would help to confirm the connectivity of the atoms, but no experimental mass spectrum detailing these fragments is available.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, key characteristic absorption bands would be expected. These would include a sharp, weak absorption for the C≡C-H stretch (around 3300 cm⁻¹), a C≡C triple bond stretch (around 2100-2260 cm⁻¹), C-H stretching and bending vibrations for the aromatic ring and methyl group, and C-N and C-Br stretching vibrations. A detailed experimental IR or Raman spectrum, which would confirm the presence of these functional groups, has not been found in the reviewed literature.

Spectroscopic and Crystallographic Data for this compound Not Found

Extensive searches for experimental and calculated data pertaining to the advanced spectroscopic and crystallographic characterization of the chemical compound This compound have yielded no specific results. Detailed information regarding its Fourier Transform Infrared (FT-IR) and Raman spectroscopy, Ultraviolet-Visible (UV-Vis) electronic transitions, and single-crystal X-ray diffraction analysis does not appear to be available in the public domain or scientific literature based on the conducted searches.

Consequently, the generation of an article detailing the following aspects of its structural elucidation is not possible at this time:

X-ray Crystallography for Solid-State Structural Analysis

Analysis of Crystal Packing and Intermolecular Interactions:In the absence of crystallographic data, no analysis of the solid-state packing, including potential hydrogen bonding or π-π stacking interactions, can be provided.

While information exists for other brominated pyridine isomers and derivatives, the strict focus on the singular compound This compound cannot be met due to the lack of specific scientific data for this molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-bromo-2-ethynyl-3-methylpyridine, these methods would provide a detailed picture of its three-dimensional structure, electron distribution, and energetic stability.

Density Functional Theory (DFT) for Geometry Optimization and Molecular Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of molecules. A DFT study of this compound would typically begin with geometry optimization, a process that determines the most stable arrangement of the atoms in three-dimensional space. This would yield precise bond lengths, bond angles, and dihedral angles.

Advanced Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other computational methods could offer further insights. Advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide even more accurate energetic and structural information, albeit at a higher computational cost.

On the other end of the spectrum, semi-empirical methods, which use a combination of theoretical calculations and experimental data, could offer a faster, though potentially less accurate, means of exploring the molecule's properties. These methods are particularly useful for screening large numbers of related compounds or for studying very large molecular systems. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Molecular Reactivity

A key aspect of MO analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most likely sites for electrophilic and nucleophilic attack. For instance, in related pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and electron-donating substituents, while the LUMO can be distributed over electron-withdrawing groups. nih.govresearchgate.net

Hypothetical Data Table for Frontier Molecular Orbital Analysis of this compound:

ParameterHypothetical Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These values are hypothetical and are based on typical ranges observed for similar organic molecules. Actual values would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

In the case of this compound, NBO analysis would quantify the charge on each atom and describe the delocalization of electrons across the pyridine ring and the ethynyl (B1212043) substituent. This would provide insights into the electronic effects of the bromo and methyl groups on the pyridine system. nih.govconicet.gov.ar

Hypothetical Data Table for NBO Analysis of this compound:

AtomHypothetical Natural Charge (e)
N (pyridine)-0.4 to -0.6
C (ethynyl, adjacent to pyridine)-0.1 to +0.1
C (ethynyl, terminal)-0.2 to -0.3
Br-0.05 to -0.15
C (of CH3)-0.5 to -0.7

Note: These values are hypothetical estimates. The actual charge distribution would be determined by a specific NBO calculation.

Prediction of Reactivity and Selectivity

By combining the results from DFT, FMO, and NBO analyses, a comprehensive picture of the reactivity and selectivity of this compound could be constructed. The calculated molecular electrostatic potential (MEP) map, for example, would visually represent the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

The analysis of frontier orbitals and natural charges would further refine these predictions, allowing for a more nuanced understanding of how the molecule would behave in different chemical reactions. For example, the presence of the electron-withdrawing bromine atom and the π-system of the ethynyl group would significantly influence the reactivity of the pyridine ring.

Theoretical Prediction of Spectroscopic Properties

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of a molecule. These calculated frequencies can then be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.net For this compound, characteristic vibrational frequencies would be expected for the C-H, C≡C, C=C, C-N, and C-Br bonds. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm-1)
C-H (ethynyl) Stretching ~3300
C-H (aromatic/methyl) Stretching 3100-2900
C≡C (ethynyl) Stretching ~2100
C=C, C=N (pyridine ring) Stretching 1600-1400
C-Br Stretching 700-500

It is important to note that theoretical calculations often overestimate vibrational frequencies, and a scaling factor is typically applied to improve the correlation with experimental data. ejournal.by

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are valuable for structural elucidation and for interpreting experimental NMR spectra. For this compound, the chemical shifts would be influenced by the electronic environment of each nucleus. The electronegative bromine atom and the anisotropic effects of the pyridine ring and ethynyl group would cause significant shifts.

Based on known substituent effects and data for similar compounds like 5-bromo-2-methylpyridine, the following ¹H NMR chemical shifts can be predicted. chemicalbook.com

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Rationale
H (ethynyl) 3.0-3.5 Shielded by the triple bond's magnetic anisotropy.
H (pyridine ring) 7.5-8.5 Deshielded due to the aromatic ring current and electron-withdrawing nitrogen.
H (methyl group) 2.4-2.6 Typical range for a methyl group on a pyridine ring.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the pyridine ring and the ethynyl group, and n → π* transitions involving the lone pair electrons of the nitrogen atom. nih.gov The presence of the bromine atom may lead to a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound.

Table 5: Predicted Electronic Transitions for this compound

Transition Type Associated Chromophore Predicted Absorption Wavelength (λmax)
π → π* Pyridine ring, Ethynyl group 250-300 nm
n → π* Pyridine Nitrogen >300 nm (weak)

Studies on Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and extended π-conjugated systems can exhibit non-linear optical (NLO) properties. nih.gov These materials are of interest for applications in optoelectronics and photonics. The structure of this compound, with its electron-donating methyl group and electron-withdrawing bromine atom and pyridine ring, suggests a potential for NLO activity. The ethynyl group acts as a π-bridge, facilitating charge transfer across the molecule.

The key parameter for second-order NLO activity is the first hyperpolarizability (β). Theoretical calculations can estimate the value of β. For this compound, a moderate β value would be expected, making it a candidate for further investigation as an NLO material. The donor-π-acceptor (D-π-A) character of the molecule is a key determinant of its NLO response.

Investigation of Supramolecular Interactions and Self-Assembly Phenomena

A thorough search for the crystal structure of this compound has not yielded any results. The determination of the single-crystal X-ray structure is a prerequisite for the detailed analysis of supramolecular interactions in the solid state, such as hydrogen bonding networks and halogen bonding.

In the absence of experimental structural data, a definitive description of the self-assembly phenomena for this compound remains speculative. However, based on its molecular structure, potential intermolecular interactions can be hypothesized:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. If any suitable hydrogen bond donors are present in the crystalline environment, N···H interactions could be formed. Additionally, the ethynyl group's hydrogen atom could potentially act as a weak hydrogen bond donor.

Halogen Bonding: The bromine atom at the 5-position of the pyridine ring is a potential halogen bond donor. It could interact with electron-rich atoms, such as the nitrogen of an adjacent pyridine ring (Br···N), forming a significant directional interaction that could influence the crystal packing. Studies on other halogenated pyridines have demonstrated the importance of such interactions in their solid-state structures.

π-π Stacking: The aromatic pyridine ring could participate in π-π stacking interactions with neighboring molecules, further contributing to the stability of the crystal lattice.

It is important to emphasize that these are potential interaction modes. Without experimental or detailed computational analysis of molecular clusters or periodic systems, the actual supramolecular arrangement of this compound in the solid state cannot be confirmed.

Applications in Chemical Science and Materials Research

Role as Versatile Synthetic Intermediates in Organic Synthesis

The primary value of 5-bromo-2-ethynyl-3-methylpyridine in organic synthesis lies in its capacity to undergo selective and sequential reactions at its bromo and ethynyl (B1212043) sites. This dual reactivity allows for the controlled introduction of diverse functionalities, positioning it as a key precursor for complex molecular architectures.

The presence of both a bromine atom and a terminal alkyne enables a wide range of transformations. The bromine at the 5-position is amenable to numerous palladium-catalyzed cross-coupling reactions, while the ethynyl group at the 2-position can participate in a different set of coupling reactions. This orthogonality allows for the stepwise construction of highly substituted pyridine (B92270) derivatives. For instance, a Suzuki coupling could be performed at the C-Br bond, followed by a Sonogashira coupling at the C-H bond of the alkyne, or vice-versa, to introduce two different aryl or alkyl groups. This step-wise functionalization is crucial for building libraries of compounds for screening in drug discovery and materials science.

Halogenated pyridines are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The bromine atom, in particular, enhances reactivity, enabling nucleophilic substitutions and a variety of cross-coupling reactions that are vital for creating complex molecules. innospk.com For example, studies on the similarly structured 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated its successful use in palladium-catalyzed Suzuki cross-coupling reactions to produce novel, polyfunctionalized pyridine derivatives in good yields. mdpi.com

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent/CatalystFunctional Group TargetedResulting Structure
Suzuki CouplingR-B(OH)₂, Pd catalyst, BaseC-Br2-ethynyl-3-methyl-5-arylpyridine
Sonogashira CouplingR'-H, Pd/Cu catalyst, BaseC-Br5-(R'-ethynyl)-2-ethynyl-3-methylpyridine
Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseC-Br5-(dialkylamino)-2-ethynyl-3-methylpyridine
Sonogashira CouplingR-X, Pd/Cu catalyst, BaseC-H (alkyne)5-bromo-2-(R-ethynyl)-3-methylpyridine
Click Chemistry (CuAAC)R-N₃, Cu(I) catalystC≡CH5-bromo-3-methyl-2-(1-R-1,2,3-triazol-4-yl)pyridine
HydroaminationR₂NH, CatalystC≡CH5-bromo-2-(enamine)-3-methylpyridine

Beyond simple functionalization, this compound can serve as a linchpin for the construction of fused heterocyclic systems. The ethynyl group is a versatile precursor for annulation reactions. For example, it can undergo intramolecular cyclization with a suitably placed nucleophile, which could be introduced via substitution of the bromine atom. Tandem reactions, such as a Sonogashira coupling followed by an intramolecular cyclization, can lead to the rapid assembly of complex polycyclic aromatic systems containing the pyridine nucleus. Such strategies are invaluable in natural product synthesis and in the creation of novel scaffolds for medicinal chemistry. The synthesis of complex molecules is often facilitated by building blocks that can participate in various chemical reactions like nucleophilic substitutions and coupling reactions. chemimpex.com

Contributions to Ligand Design and Coordination Chemistry

The electronic and steric properties of this compound make it an attractive scaffold for the design of specialized ligands for metal complexes.

The pyridine nitrogen atom is a classic Lewis basic site for coordination to transition metals. nih.gov The adjacent ethynyl group can also participate in metal coordination (as a π-ligand) or be elaborated into a larger chelating arm. For example, a "click" reaction could attach a second donor group, such as another pyridine or a phosphine (B1218219), creating a bidentate or pincer-type ligand. The methyl group at the 3-position and the bromo group at the 5-position provide steric and electronic tuning of the ligand, which in turn influences the catalytic activity and selectivity of the resulting metal complex. This ability to fine-tune the ligand environment is central to the rational design of catalysts for a wide range of organic transformations. nih.gov

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of these materials, such as pore size, stability, and functionality, are dictated by the geometry and chemical nature of the organic linkers. researchgate.netd-nb.info

This compound is well-suited for this role. It can act as a monodentate ligand through its pyridine nitrogen, effectively functioning as a terminating or modulating ligand that controls the dimensionality of the framework. More interestingly, it can be transformed into a multitopic linker. For example, Sonogashira coupling at the bromine position with a molecule containing another coordinating group (like a carboxylic acid or another pyridine) would create a ditopic linker capable of bridging two metal centers. The use of slim, rigid, ethynyl-based ligands can lead to the formation of interpenetrated frameworks, which can enhance stability and improve gas separation performance. researchgate.net Furthermore, the alkyne functionality within the MOF pores can be used for post-synthetic modification via reactions like click chemistry, allowing for the introduction of new functional groups into the material after its initial synthesis. nih.gov

Advanced Materials Science Applications

The conjugated π-system, encompassing the pyridine ring and the ethynyl group, suggests that this compound and its derivatives could find use in advanced materials. The inherent electronic properties, combined with the ability to extend the conjugation through reactions at the bromo and ethynyl positions, make it a candidate for organic electronic materials.

Derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), or organic field-effect transistors (OFETs). The pyridine ring can improve electron transport, while the extended π-system achieved through derivatization would influence the HOMO/LUMO energy levels and the optical absorption and emission properties. The bromine atom not only serves as a synthetic handle but also can enhance intersystem crossing through the heavy-atom effect, which could be useful for applications in phosphorescent OLEDs. The development of advanced polymers and coatings with enhanced durability and specific electronic properties often relies on unique chemical intermediates like functionalized pyridines. innospk.comchemimpex.com

Precursors for Conjugated Polymers and Oligomers for Organic Electronics

The presence of the ethynyl group in this compound allows it to serve as a monomer or precursor for the synthesis of conjugated polymers and oligomers. These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The polymerization of ethynyl-containing monomers, often through metal-catalyzed cross-coupling reactions like Sonogashira, Heck, or Stille coupling, can lead to the formation of extended π-conjugated systems. The pyridine ring within the polymer backbone can influence the material's electronic properties, such as its electron affinity and charge transport characteristics. The bromine atom provides a reactive site for further functionalization or for controlling the polymer's regiochemistry.

Research has shown that precursor polymers containing functionalized units can be transformed into fully conjugated polymers. nih.gov This approach can offer an effective solution to achieve high-molecular-weight conjugated polymers. nih.gov The transformation from a non-conjugated precursor to a fully conjugated polymer can drastically alter the material's color and reduce its bandgap. nih.gov This ability to generate regions with different electronic properties within the same organic semiconductor thin film opens up new possibilities for designing and fabricating organic electronic devices. nih.gov

Components in Liquid Crystal Systems

While direct applications of this compound in liquid crystal systems are not extensively documented, its structural motifs are relevant to the design of liquid crystalline materials. The rigid, rod-like shape of many pyridine and ethynyl-containing molecules is a key characteristic that can promote the formation of liquid crystalline phases.

The introduction of a bromo substituent and a methyl group can influence the molecule's polarity, polarizability, and steric interactions, which are critical factors in determining the type and stability of the liquid crystal phase. By incorporating this compound or its derivatives into larger molecular structures, it is possible to tune the mesomorphic properties and create novel liquid crystal materials with specific functionalities.

Chromophores and Fluorophores for Dye Synthesis and Photophysical Investigations

The extended π-conjugation provided by the ethynylpyridine core in this compound makes it a potential chromophore and fluorophore. Chromophores are parts of a molecule responsible for its color, while fluorophores are molecules that can re-emit light upon light excitation.

The electronic properties, and therefore the absorption and emission characteristics, of the molecule can be fine-tuned by modifying the substituents on the pyridine ring. The bromine atom can be replaced through various cross-coupling reactions to introduce different functional groups, thereby altering the intramolecular charge transfer (ICT) characteristics and shifting the absorption and emission wavelengths.

This tunability makes this compound and its derivatives interesting candidates for the synthesis of novel dyes for various applications, including as sensitizers in dye-sensitized solar cells (DSSCs) or as fluorescent probes in biological imaging. The core structure's ability to participate in the formation of conjugated systems is a key attribute for these applications. google.com

Conclusion and Future Research Directions

Summary of Key Achievements and Current Understanding of 5-Bromo-2-ethynyl-3-methylpyridine

While dedicated research focusing solely on this compound is limited, a significant amount can be understood by examining its constituent parts and related chemistry. The primary achievement in the context of this compound is its synthesis, which is logically accomplished through the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction is a cornerstone of carbon-carbon bond formation, specifically for coupling terminal alkynes with aryl or vinyl halides. chem960.comshachemlin.com

The likely synthetic precursor to this compound would be a di-halogenated 3-methylpyridine (B133936), such as 2,5-dibromo-3-methylpyridine. By selectively coupling a protected alkyne, such as trimethylsilylacetylene, at the more reactive 2-position, followed by deprotection, the target molecule can be obtained. The reactivity differences between the halogen substituents on the pyridine (B92270) ring are crucial for achieving such selectivity.

The presence of the ethynyl (B1212043) group at the 2-position and the bromo group at the 5-position opens up avenues for sequential, site-selective functionalization. The ethynyl group is a versatile handle for a variety of transformations, including click chemistry, further Sonogashira couplings, and conversion to other functional groups. The bromo substituent, on the other hand, is a classic site for further cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. shachemlin.com The methyl group at the 3-position, while seemingly a simple alkyl substituent, influences the electronic properties and steric environment of the pyridine ring, which can impact the reactivity of the other functional groups.

Identification of Remaining Challenges and Unexplored Avenues in Pyridine Functionalization

The chemistry of pyridines is marked by several inherent challenges, many of which are relevant to the synthesis and application of this compound. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene. Moreover, the selective functionalization of specific positions on the pyridine ring can be a formidable task.

Direct C-H functionalization of pyridines is a highly sought-after transformation due to its atom economy. However, achieving regioselectivity, especially at the C3 and C5 positions, remains a significant hurdle. Recent advances have seen the development of novel strategies, including the use of directing groups and dearomatization-rearomatization sequences, to access these less reactive positions.

For a molecule like this compound, a key challenge lies in the selective manipulation of the bromo and ethynyl groups. While their reactivities are distinct, finding reaction conditions that allow for the transformation of one group while leaving the other untouched requires careful optimization. Furthermore, the synthesis of the di-halogenated precursor itself can be challenging, often leading to mixtures of isomers that are difficult to separate.

Opportunities for Novel Reaction Discovery and Catalyst Development in Ethynyl-Bromopyridine Chemistry

The unique electronic and steric environment of this compound provides fertile ground for the discovery of novel reactions and the development of advanced catalytic systems. The development of catalysts that can selectively activate one of the C-X bonds (C-Br vs. C-ethynyl) in the presence of the other would be a significant advancement.

For instance, developing a catalyst that could facilitate a cross-coupling reaction at the C-Br bond without affecting the ethynyl group, or vice-versa, would be highly valuable. This could involve the design of ligands for palladium or other transition metals that can differentiate between the two reactive sites. Furthermore, the development of copper-free Sonogashira coupling conditions is an ongoing area of research to avoid the formation of alkyne homocoupling byproducts. chem960.com

The presence of the ethynyl group also opens the door to cycloaddition reactions. Novel catalytic methods for [2+2+2] cycloadditions with other alkynes or nitriles could lead to the rapid construction of complex polycyclic aromatic systems containing the pyridine motif.

Emerging Areas in Materials Science, Supramolecular Chemistry, and Theoretical Chemistry Leveraging this Compound Class

The rigid, planar structure of the pyridine ring, combined with the linear geometry of the ethynyl group, makes ethynyl-pyridines attractive building blocks for materials science and supramolecular chemistry.

Materials Science: Ethynyl-pyridine derivatives can be used as monomers for the synthesis of conjugated polymers. These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromine atom in this compound could be used to further modify the polymer properties through post-polymerization functionalization.

Supramolecular Chemistry: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a ligand for metal coordination. This allows for the self-assembly of ethynyl-pyridine derivatives into well-defined supramolecular structures, such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages. The directionality of the interactions can be controlled by the substitution pattern on the pyridine ring, making compounds like this compound interesting candidates for the design of functional supramolecular materials.

Theoretical Chemistry: Computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like this compound. Theoretical studies can predict the impact of the substituents on the electron distribution in the pyridine ring, the HOMO-LUMO gap, and the preferred sites for electrophilic or nucleophilic attack. These computational insights can guide the rational design of new synthetic routes and the prediction of the properties of novel materials based on this compound class.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-2-ethynyl-3-methylpyridine, and what reaction conditions are typically employed?

  • Methodological Answer : Synthesis often involves Sonogashira coupling between a bromopyridine derivative and an ethynyl precursor. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as co-catalysts.
  • Optimizing solvent systems (e.g., THF or DMF) with bases like triethylamine to deprotonate intermediates.
  • Controlling reaction temperature (60–80°C) to balance yield and side reactions .
    • Purification typically employs column chromatography with silica gel, followed by recrystallization for high-purity isolation .

Q. Which spectroscopic methods are recommended for confirming the structure of this compound, and what key spectral features should be identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and ethynyl proton absence (due to coupling with bromine). The methyl group at position 3 appears as a singlet (~δ 2.5 ppm) .
  • IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100–2260 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 225 (M⁺ for C₈H₇BrN) with isotopic patterns characteristic of bromine .

Q. How does the presence of bromine and ethynyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • The bromine atom at position 5 serves as a leaving group, enabling Suzuki or Ullmann couplings for aryl functionalization.
  • The ethynyl group at position 2 allows for alkyne-specific reactions (e.g., click chemistry or cycloadditions).
  • Steric hindrance from the 3-methyl group may slow nucleophilic attacks but enhances regioselectivity in coupling reactions .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions when functionalizing the ethynyl group in this compound?

  • Methodological Answer :

  • Use trimethylsilyl (TMS)-protected ethynyl precursors to reduce undesired polymerization. Deprotection with TBAF (tetrabutylammonium fluoride) ensures controlled reactivity .
  • Employ low-temperature conditions (−20°C to 0°C) during alkyne activation to suppress side pathways like Glaser coupling .
  • Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion .

Q. How do steric and electronic factors of the 3-methyl group affect regioselectivity in subsequent derivatization reactions of this compound?

  • Methodological Answer :

  • Steric Effects : The 3-methyl group directs electrophilic substitution to the para position (position 6) due to steric hindrance at ortho positions.
  • Electronic Effects : The electron-donating methyl group increases electron density at position 4, favoring nucleophilic attacks in SNAr reactions.
  • Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound under various experimental conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Br bond to predict coupling efficiency.
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways in polar aprotic solvents like DMF.
  • Hammett Plot Analysis : Correlate substituent effects (σₚ values) with reaction rates for systematic optimization .

Data Contradictions and Resolution

  • Conflict : and describe TMS-protected ethynyl analogs, but unprotected ethynyl groups in the target compound may exhibit instability.
    • Resolution : Stability tests (e.g., TGA/DSC) under inert atmospheres are recommended to assess decomposition thresholds.

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